molecular formula C8H12ClN3 B1627308 1-(3-Cyanopropyl)-3-methylimidazolium chloride CAS No. 683224-96-6

1-(3-Cyanopropyl)-3-methylimidazolium chloride

Cat. No. B1627308
M. Wt: 185.65 g/mol
InChI Key: HGPSWUJKMXIBKA-UHFFFAOYSA-M
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Description

These compounds are types of nitrile-functionalized ionic liquids . They have been shown to exhibit superior characteristics in Suzuki and Stille coupling reactions .


Synthesis Analysis

While specific synthesis methods for “1-(3-Cyanopropyl)-3-methylimidazolium chloride” were not found, related ionic liquids have been synthesized and evaluated in Suzuki and Stille coupling reactions .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by their SMILES string. For example, the SMILES string for “1,3-Bis(3-cyanopropyl)imidazolium chloride” is [Cl-].N#CCCCn1ccn+c1 .


Chemical Reactions Analysis

These compounds have been used in Suzuki and Stille coupling reactions . The nature of the anion in these salts can affect their reactivity .

Scientific Research Applications

Solvent Efficacy in Chemical Reactions

1-(3-Cyanopropyl)-3-methylimidazolium chloride and similar ionic liquids have shown remarkable efficacy as solvents in various chemical reactions. For instance, in the selective oxidation of cyclohexanol to cyclohexanone, the utilization of 1-octyl-3-methylimidazolium chloride as a solvent, combined with hydrogen peroxide and a catalyst, led to a 100% conversion rate with high selectivity (Chen et al., 2011). Similarly, these ionic liquids have been employed in the tritylation of cellulose, demonstrating their versatility and efficiency in diverse chemical processes (Erdmenger et al., 2007).

Ionic Liquid Structures and Properties

Research into the structure and properties of ionic liquids like 1-(3-Cyanopropyl)-3-methylimidazolium chloride has revealed insights into their aggregation behavior and crystallization processes. Studies on variants of this ionic liquid have shown that its molecular structure affects the formation of crystalline polymorphs, which has implications for its behavior in liquid states (Holbrey et al., 2003). Additionally, the examination of its conformations using high-pressure Raman spectroscopy has provided a deeper understanding of its molecular organization under varying conditions (Chang et al., 2006).

Applications in Cellulose Processing

This ionic liquid has been instrumental in the dissolution and regeneration of cellulose, offering a potentially environmentally friendly alternative to traditional solvents. It enables the dissolution of cellulose without pretreatment, opening avenues for its use in creating regenerated cellulose materials with good mechanical properties (Zhang et al., 2005). Furthermore, its application in cellulose functionalization has been explored, demonstrating its utility as a non-derivatizing solvent for producing various cellulose derivatives (Heinze et al., 2005).

Enhancing Catalytic Processes

The role of 1-(3-Cyanopropyl)-3-methylimidazolium chloride extends beyond being a mere solvent; it has been found to enhance the acidity of catalysts in the depolymerisation of cellulose. This enhancement improves the kinetics of the process, showcasing the ionic liquid's multifaceted role in catalytic reactions (de Oliveira et al., 2015).

Green Chemistry Applications

There has been growing interest in using ionic liquids such as 1-(3-Cyanopropyl)-3-methylimidazolium chloride in green chemistry. Their unique properties make them suitable for clean synthesis and catalytic processes, reducing the environmental impact of chemical processes (Seddon, 1997).

Safety And Hazards

While specific safety and hazard information for “1-(3-Cyanopropyl)-3-methylimidazolium chloride” was not found, similar compounds may cause skin irritation and serious eye damage . It’s important to handle these compounds with care, using protective equipment and following safety guidelines .

Future Directions

The future directions for the research and application of these compounds could involve further exploration of their use in carbon-carbon coupling reactions and other chemical reactions . Their potential for improving catalyst retention makes them interesting subjects for future studies .

properties

IUPAC Name

4-(3-methylimidazol-3-ium-1-yl)butanenitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N3.ClH/c1-10-6-7-11(8-10)5-3-2-4-9;/h6-8H,2-3,5H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPSWUJKMXIBKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583353
Record name 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanopropyl)-3-methylimidazolium chloride

CAS RN

683224-96-6
Record name 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Cyanopropyl)-3-methylimidazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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